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Cat. No.: B017180 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
cyanoindole (CAS No. 15861-36-6), a key heterocyclic building block in medicinal chemistry

and materials science. The document is intended for researchers, scientists, and professionals

in drug development, offering a consolidated resource of its nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction
6-Cyanoindole, also known as indole-6-carbonitrile, is an aromatic heterocyclic organic

compound. Its structure, consisting of a fused benzene and pyrrole ring with a nitrile

substituent, makes it a valuable intermediate in the synthesis of a wide range of biologically

active molecules and functional materials. Accurate and readily available spectroscopic data is

crucial for the identification, characterization, and quality control of this compound in research

and development settings.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 6-cyanoindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ) ppm Multiplicity Assignment

Data not available in search

results

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: While specific chemical shifts for 6-cyanoindole were not found in the provided search

results, the availability of ¹H and ¹³C NMR spectra is confirmed by chemical suppliers. The data

for related indole derivatives suggests the aromatic protons would appear in the range of 7-8

ppm and the pyrrolic protons between 6.5 and 7.5 ppm. The carbon signals would be expected

in the aromatic region (100-140 ppm), with the nitrile carbon appearing at a distinct chemical

shift.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~2220-2240 Strong C≡N stretch (Nitrile)

~3400 Medium-Strong N-H stretch (Pyrrole)

~3100-3000 Medium Aromatic C-H stretch

~1600-1450 Medium-Strong
Aromatic C=C skeletal

vibrations

Note: The characteristic nitrile stretch is a strong and sharp peak, making it a key diagnostic

band in the IR spectrum. The N-H stretch of the indole ring is also a prominent feature.

Mass Spectrometry (MS)
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m/z Relative Intensity (%) Assignment

142 High [M]⁺ (Molecular Ion)

Data not available in search

results

Note: The molecular ion peak is expected at an m/z corresponding to the molecular weight of

6-cyanoindole (142.16 g/mol ). Fragmentation patterns would likely involve the loss of HCN

and other characteristic cleavages of the indole ring.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
A solution of 6-cyanoindole (typically 5-25 mg) is prepared in a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on

a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, with

chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, proton

decoupling is typically used to simplify the spectrum, and chemical shifts are referenced to the

solvent peak.

Infrared (IR) Spectroscopy
The IR spectrum of solid 6-cyanoindole can be obtained using a Fourier Transform Infrared

(FTIR) spectrometer. The sample can be prepared as a KBr pellet, where a small amount of the

compound is ground with potassium bromide and pressed into a thin disk. Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed

directly on the ATR crystal. A background spectrum is recorded prior to the sample

measurement, and the final spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b017180?utm_src=pdf-body
https://www.benchchem.com/product/b017180?utm_src=pdf-body
https://www.benchchem.com/product/b017180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)

or electrospray ionization (ESI) source. For EI-MS, a small amount of the sample is introduced

into the instrument, where it is vaporized and bombarded with a high-energy electron beam,

causing ionization and fragmentation. The resulting ions are then separated based on their

mass-to-charge ratio. For ESI-MS, the sample is dissolved in a suitable solvent and introduced

into the mass spectrometer through a charged capillary, generating ions that are then analyzed.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic

characterization of a compound like 6-cyanoindole.
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General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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